molecular formula C18H16N4O2S B11063352 N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-methyl-5-(pyridin-2-ylcarbonyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No.: B11063352
M. Wt: 352.4 g/mol
InChI Key: KAQDZSVJBTUVSR-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyridine moiety and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor’s ligand-binding domain. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-METHYL-5-(PYRIDINE-2-CARBONYL)-13-THIAZOL-2-YL]AMINO}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[[4-methyl-5-(pyridine-2-carbonyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C18H16N4O2S/c1-11-17(16(24)15-5-3-4-10-19-15)25-18(20-11)22-14-8-6-13(7-9-14)21-12(2)23/h3-10H,1-2H3,(H,20,22)(H,21,23)

InChI Key

KAQDZSVJBTUVSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=N3

Origin of Product

United States

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